2-Hydroxy-3-(thiophen-3-YL)pyridine

Catalog No.
S6606636
CAS No.
1027262-47-0
M.F
C9H7NOS
M. Wt
177.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-(thiophen-3-YL)pyridine

CAS Number

1027262-47-0

Product Name

2-Hydroxy-3-(thiophen-3-YL)pyridine

IUPAC Name

3-thiophen-3-yl-1H-pyridin-2-one

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C9H7NOS/c11-9-8(2-1-4-10-9)7-3-5-12-6-7/h1-6H,(H,10,11)

InChI Key

LHJROEGZIJROJI-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)C2=CSC=C2

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CSC=C2

The exact mass of the compound 2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% is 177.02483502 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-3-(thiophen-3-YL)pyridine is a key heterocyclic intermediate, recognized for its role as a structural precursor to potent kinase inhibitors, most notably the BRAF inhibitor Dabrafenib (GSK2118436) [1]. This compound provides the essential thiophenyl-hydroxypyridine scaffold required for constructing the core of molecules designed to target specific pathways in cancer therapy. Its primary procurement value is linked to its utility in multi-step syntheses where structural precision is critical for the biological activity of the final active pharmaceutical ingredient (API) [2].

In kinase inhibitor synthesis, seemingly minor structural changes, such as altering the attachment point of the thiophene ring (e.g., using a thiophen-2-yl vs. a thiophen-3-yl isomer), can lead to a significant loss of biological activity in the final compound. Structure-activity relationship (SAR) studies on related kinase inhibitor scaffolds have demonstrated that the specific geometry of the thiophene substituent is critical for effective binding to the target kinase [1]. Procuring a closely related but incorrect isomer risks the investment in a multi-step synthesis, potentially yielding a final molecule with dramatically reduced potency or altered selectivity, thereby failing validation and downstream application.

Isomer-Specific Potency: Thiophene-3-yl Substitution is Critical for Kinase Inhibitory Activity

In structure-activity relationship studies of thienopyridine-based Src kinase inhibitors, the specific placement of the thiophene ring was shown to be a critical determinant of biological potency. A study in the Journal of Medicinal Chemistry found that while replacing a C-2 phenyl group with a 3,5-substituted thiophene led to improved Src inhibitory activity, other thiophene isomers resulted in less active compounds [1]. This demonstrates that the 3-yl substitution pattern is a key factor for achieving high potency in this class of molecules.

Evidence DimensionBiological Activity (Src Kinase Inhibition)
Target Compound DataDerivatives with 3-thiophenyl (or 3,5-disubstituted thiophene) motifs showed improved inhibitory activity.
Comparator Or BaselineOther thiophene isomers.
Quantified DifferenceQualitatively described as 'less active' compared to the 3-yl substituted analogs.
ConditionsEnzymatic and cellular assays for Src kinase inhibition.

Synthesizing a kinase inhibitor with the incorrect thiophene isomer can lead to a final product with significantly lower biological activity, wasting time and resources.

Precursor Suitability: Documented Use in High-Yield, Patented Dabrafenib Synthesis Routes

2-Hydroxy-3-(thiophen-3-YL)pyridine is specified as a key starting material in seminal patents describing the synthesis of the BRAF inhibitor Dabrafenib [1]. Its consistent use in optimized, industrial-scale synthetic routes implies a favorable profile of reactivity, solubility, and purity that is compatible with downstream transformations. For instance, intermediates derived from this precursor are shown to proceed through subsequent steps, such as ammonolysis to form the critical aminopyrimidine moiety, with high yields reported at 88% [2].

Evidence DimensionSynthetic Route Viability & Yield
Target Compound DataServes as a key precursor in patented Dabrafenib syntheses; enables high-yield downstream steps (e.g., 88% yield in a key ammonolysis reaction).
Comparator Or BaselineAlternative, non-disclosed synthetic precursors or routes.
Quantified DifferenceNot a direct comparison, but its selection in optimized patented routes suggests superior performance over alternatives evaluated during process development.
ConditionsMulti-step synthesis of Dabrafenib as described in patent literature.

Using a precursor validated in established, high-yield patent literature minimizes process development risk and increases the probability of successful and reproducible synthesis at scale.

Key Precursor for the Synthesis of Dabrafenib and Related BRAF Inhibitors

This compound is the specific, validated starting material for constructing the thiophenyl-pyridine core of Dabrafenib, a commercially approved therapeutic. Its use is indicated for process chemists and medicinal chemists looking to synthesize this API or create novel analogs for further investigation [1].

Scaffold for Novel Kinase Inhibitor Discovery Programs

Based on evidence that the thiophene-3-yl substitution pattern is critical for biological potency in related inhibitor classes, this compound serves as an ideal starting point for drug discovery campaigns targeting other kinases. Researchers can leverage this building block to create libraries of new chemical entities where this specific isomer is hypothesized to confer high activity [2].

Fragment-Based Screening and Medicinal Chemistry

As a well-defined heterocyclic structure with a known role in potent bioactive molecules, 2-Hydroxy-3-(thiophen-3-YL)pyridine can be used in fragment-based drug discovery (FBDD) to identify new interactions within protein targets, particularly in the ATP-binding sites of kinases.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.02483502 g/mol

Monoisotopic Mass

177.02483502 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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